molecular formula C20H23ClN2OS B296325 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide

3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide

Cat. No. B296325
M. Wt: 374.9 g/mol
InChI Key: SRASXBFSZIDPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide, also known as CP-154,526, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention due to its potential therapeutic applications in various fields of medicine.

Mechanism of Action

3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide acts by blocking the binding of CRF1 to its ligands, thereby inhibiting the activation of the HPA axis. This results in a decrease in the release of stress hormones such as cortisol. 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide has also been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models and has been shown to have antidepressant effects in human studies. 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide has also been found to have analgesic effects and has been studied for its potential use in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide is its selectivity for CRF1, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for the study of 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide. One potential application is in the treatment of stress-related disorders such as anxiety and depression. 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide has also been studied for its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide and to identify potential side effects and limitations of its use.
Conclusion
In conclusion, 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide is a promising compound with potential therapeutic applications in various fields of medicine. Its selectivity for CRF1 and its anxiolytic and antidepressant effects make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the potential applications and limitations of 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide.

Synthesis Methods

The synthesis of 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide involves the reaction of 4-methylphenyl magnesium bromide with 3-chlorobenzaldehyde, followed by the reaction of the resulting compound with piperazine and 3-oxopropyl chloride. Finally, the compound is treated with thionyl chloride and sulfur to obtain 3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide.

Scientific Research Applications

3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the stress response in the body.

properties

Molecular Formula

C20H23ClN2OS

Molecular Weight

374.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-1-one

InChI

InChI=1S/C20H23ClN2OS/c1-16-5-7-19(8-6-16)25-14-9-20(24)23-12-10-22(11-13-23)18-4-2-3-17(21)15-18/h2-8,15H,9-14H2,1H3

InChI Key

SRASXBFSZIDPLE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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